molecular formula C14H15ClN6O2 B2932512 7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione CAS No. 536719-07-0

7-[(4-Chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

Cat. No.: B2932512
CAS No.: 536719-07-0
M. Wt: 334.76
InChI Key: GVCDJWKFGAPJRK-UHFFFAOYSA-N
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Description

Synthesis Analysis

This involves detailing the chemical reactions used to synthesize the compound. It often includes the starting materials, the type of reaction, the conditions under which the reaction is carried out, and the yield of the product .


Molecular Structure Analysis

This involves determining the arrangement of atoms within the molecule. Techniques such as X-ray crystallography, NMR spectroscopy, and mass spectrometry are often used .


Chemical Reactions Analysis

This involves studying how the compound reacts with other substances. It includes identifying the products formed and the conditions under which the reaction occurs .


Physical and Chemical Properties Analysis

This involves determining properties such as the compound’s melting point, boiling point, solubility, stability, and reactivity .

Mechanism of Action

In the context of bioactive compounds, this refers to how the compound interacts with biological systems. It could involve binding to a specific receptor, inhibiting an enzyme, or modulating a biological pathway .

Safety and Hazards

This involves identifying any risks associated with handling or using the compound. It could include toxicity information, flammability, environmental impact, and precautions for safe handling .

Properties

CAS No.

536719-07-0

Molecular Formula

C14H15ClN6O2

Molecular Weight

334.76

IUPAC Name

7-[(4-chlorophenyl)methyl]-8-hydrazinyl-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H15ClN6O2/c1-19-11-10(12(22)20(2)14(19)23)21(13(17-11)18-16)7-8-3-5-9(15)6-4-8/h3-6H,7,16H2,1-2H3,(H,17,18)

InChI Key

GVCDJWKFGAPJRK-UHFFFAOYSA-N

SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)NN)CC3=CC=C(C=C3)Cl

solubility

not available

Origin of Product

United States

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